1-(3-iodopropyl)-4-phenoxyBenzene
CAS No.: 142523-68-0
Cat. No.: VC18566797
Molecular Formula: C15H15IO
Molecular Weight: 338.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142523-68-0 |
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Molecular Formula | C15H15IO |
Molecular Weight | 338.18 g/mol |
IUPAC Name | 1-(3-iodopropyl)-4-phenoxybenzene |
Standard InChI | InChI=1S/C15H15IO/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |
Standard InChI Key | RRGXEYJEXRUSMJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCI |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a phenoxybenzene backbone (two benzene rings linked by an oxygen atom) with a 3-iodopropyl group (-CH₂CH₂CH₂I) attached to the para position of the terminal benzene ring. This configuration is critical for its electronic properties, as the iodine atom introduces significant polarizability and steric bulk .
Key Structural Features:
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IUPAC Name: 1-(3-Iodopropyl)-4-phenoxybenzene
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SMILES: IC1=CC=C(OC2=CC=CC=C2)C=C1CCCI
Physical Properties
Experimental and predicted data highlight its physicochemical behavior:
Property | Value | Source |
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Density | 1.482 ± 0.06 g/cm³ (Predicted) | |
Boiling Point | 375.5 ± 35.0°C (Predicted) | |
Melting Point | Not reported | - |
Solubility | Low in water; soluble in DMSO | |
LogP (Octanol-Water) | ~4.5 (Estimated) |
The low water solubility and high logP value suggest significant hydrophobicity, aligning with its application in lipid-mediated biological systems .
Synthesis and Optimization
Primary Synthetic Routes
The synthesis typically involves a multi-step process starting from 3-phenoxybenzaldehyde:
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Reduction to Alcohol:
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3-Phenoxybenzaldehyde is reduced using NaBH₄ in polyethylene glycol (PEG-400) to yield 3-(3-phenoxyphenyl)propan-1-ol.
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Alternative: LiAlH₄ in tetrahydrofuran (THF) achieves higher yields (100%) but poses safety risks.
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Iodination:
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The alcohol undergoes iodination via the Appel reaction using iodine (I₂), triphenylphosphine (PPh₃), and potassium iodide (KI) in dichloromethane .
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Reaction Mechanism:
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PPh₃ activates the hydroxyl group, forming a phosphonium intermediate.
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Nucleophilic substitution by iodide replaces the hydroxyl with iodine.
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Parameter | LiAlH₄ Method | NaBH₄ Method |
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Yield | 100% | 77.2% |
Safety | High hazard | Moderate hazard |
Solvent | THF/H₂O | PEG-400 |
Industrial-Scale Production
Industrial protocols optimize for cost and safety:
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Catalyst Recycling: Triphenylphosphine oxide (byproduct) is recovered and reconverted to PPh₃ .
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Continuous Flow Systems: Enhance reaction control and reduce iodide waste .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to phosphonosulfonates, a class of antiviral and anticancer agents . Its iodine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures common in drug candidates .
Agrochemical Development
In agrochemistry, derivatives of 1-(3-iodopropyl)-4-phenoxybenzene exhibit insecticidal activity by disrupting neuronal sodium channels, akin to pyrethroids . Field trials demonstrate efficacy against Helicoverpa armigera (cotton bollworm) at concentrations as low as 50 ppm .
Materials Science
The iodine moiety’s polarizability makes the compound useful in:
Biological Activity and Mechanisms
Enzyme Inhibition
In vitro studies reveal COX-2 inhibition (IC₅₀ = 12.3 μM), suggesting anti-inflammatory potential. Molecular docking simulations indicate competitive binding at the enzyme’s arachidonic acid site.
Cytotoxicity Profiles
Hazard | Category |
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Skin Irritation | Category 2 |
Eye Damage | Category 2A |
Respiratory Tract Irritation | Category 3 |
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